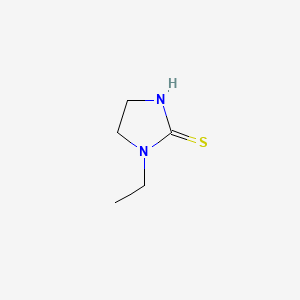

1-ethylimidazolidine-2-thione

Übersicht

Beschreibung

1-Ethylimidazolidine-2-thione is a heterocyclic compound that has gained a lot of interest in scientific research due to its diverse physical and chemical properties. It is a derivative of imidazolidine-2-thione, a class of compounds that have been well documented for their remarkable biological activities .

Synthesis Analysis

The synthesis of imidazolidine-2-thione derivatives involves various methods. One approach involves the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes . Another method involves the use of N-heterocyclic carbene (NHC)-activated aldehydes to afford open-chain aza-benzoin-type adducts, which then undergo an intramolecular aza-acetalization reaction .Molecular Structure Analysis

The molecular structure of imidazolidine-2-thione derivatives, including 1-ethylimidazolidine-2-thione, is characterized by a five-membered ring that is non-planar. The π-electron density is localized over the CN2S chromophore . The molecule is planar with a strong mesomeric shift of the electron pairs of the nitrogen atoms to the sulfur atom, leading to partial double-bond character of the N-C-N system .Chemical Reactions Analysis

Imidazolidine-2-thiones participate in various chemical reactions. For instance, they can undergo alkylation , halogen addition , oxidative desulfurization, and reduction to the carbene . These reactions are crucial for the synthesis of various biologically active compounds.Physical And Chemical Properties Analysis

Imidazolidine-2-thiones, including 1-ethylimidazolidine-2-thione, have unique physical and chemical properties. The principal structural peculiarity of imidazolidine-2-thiones is the presence of a thiourea fragment. The results of quantum-chemical calculations indicate a nonuniform distribution of the electron density in the imidazolidine-2-thione molecule and the presence of the maximum negative charge on the exocyclic sulfur atom .Wissenschaftliche Forschungsanwendungen

Inhibition of Dopamine Beta-Hydroxylase

A study has shown that compounds like 1-benzylimidazole-2-thione, which is structurally related to 1-ethylimidazolidine-2-thione, exhibit inhibitory activity against dopamine beta-hydroxylase. This enzyme plays a significant role in the synthesis of neurotransmitters and is a potential target for therapeutic interventions in conditions like hypertension (Ross et al., 1987).

Structural Studies

Research has been conducted to understand the structure and electron density distribution in crystals of compounds like 4,5-dihydroxyimidazolidine-2-thiones. These studies provide insights into the molecular structure and bonding characteristics of imidazolidine-2-thione derivatives, which are important for various applications in chemistry and materials science (Nelyubina et al., 2009).

Metal Complexes Formation

There is significant research on the formation of complexes between heterocyclic thiones like 1-methylimidazoline-2(3H)-thione and metals such as cadmium(II). These studies are vital for understanding the coordination chemistry of these compounds and their potential applications in materials science, catalysis, and environmental chemistry (Bell et al., 2004).

Corrosion Inhibition

Compounds related to 1-ethylimidazolidine-2-thione, like 1-(2-ethylamino)-2-methylimidazoline, have been studied for their role as corrosion inhibitors in acid media. These findings are crucial for industrial applications where corrosion resistance is essential (Cruz et al., 2004).

Antibacterial Agents

Some derivatives of 1-arylimidazolidine-2-thiones have been synthesized and evaluated for their antimicrobial activities. These compounds, including 1-aryl-2-methylthio-imidazolines, show promise as potential antibacterial agents (Sztanke et al., 2006).

Mercury(II) Extraction

Research on the extraction of mercury(II) using compounds like 1,3-diethylimidazole-2-thione highlights the potential application of imidazolidine-2-thione derivatives in environmental remediation and metal recovery processes (Lu et al., 2013).

Wirkmechanismus

Target of Action

1-Ethylimidazolidine-2-thione is a heterocyclic compound that has gained a lot of interest in scientific research due to its diverse physical and chemical properties. . It’s worth noting that imidazole-2-thiones, a related class of compounds, have been reported to interact with DNA and inhibit the topoisomerase II enzyme .

Mode of Action

. This suggests that 1-ethylimidazolidine-2-thione might interact with its targets in a similar manner.

Biochemical Pathways

, it’s plausible that 1-ethylimidazolidine-2-thione could affect pathways related to DNA replication and repair, as well as cell cycle regulation.

Result of Action

, it’s plausible that 1-ethylimidazolidine-2-thione could induce DNA damage and interfere with cell cycle progression, potentially leading to cell death.

Zukünftige Richtungen

The future directions for 1-ethylimidazolidine-2-thione and related compounds could involve further exploration of their biological activities and potential applications in the pharmaceutical and chemical industries . Additionally, the development of more sustainable and environmental-friendly protocols for the preparation of these molecules could be a focus of future research .

Eigenschaften

IUPAC Name |

1-ethylimidazolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-2-7-4-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMURSYOQVEKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183852 | |

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29704-02-7 | |

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029704027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid](/img/no-structure.png)